molecular formula C11H11NO B1283180 3,5-Dimethylbenzoylacetonitrile CAS No. 85692-25-7

3,5-Dimethylbenzoylacetonitrile

Cat. No. B1283180
CAS RN: 85692-25-7
M. Wt: 173.21 g/mol
InChI Key: CGJSYGBBRTZOCF-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethylbenzoylacetonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a polysubstituted benzene derivative, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, which shares some structural similarities such as the presence of methyl and cyano groups attached to a benzene ring . The second paper examines a complex molecule used as an antidepressant, which includes a dimethylamino group and a carbonitrile group, indicating the relevance of nitrile groups in pharmaceutical compounds .

Synthesis Analysis

The synthesis of 3,5-Dimethylbenzoylacetonitrile is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of substituents to a benzene ring through various organic reactions. For instance, the synthesis of the compound in the first paper likely involved nitration, amination, and methylation steps . These methods could potentially be adapted for the synthesis of 3,5-Dimethylbenzoylacetonitrile by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylbenzoylacetonitrile can be inferred to some extent from the first paper, which describes a molecule with two phenyl moieties and substituents that are nearly coplanar with the benzene ring . The dihedral angle between the benzene rings in that molecule is significant, suggesting that steric hindrance may play a role in the molecular conformation of similar compounds. For 3,5-Dimethylbenzoylacetonitrile, the arrangement of the methyl groups and the nitrile group would influence its three-dimensional structure.

Chemical Reactions Analysis

While the specific chemical reactions of 3,5-Dimethylbenzoylacetonitrile are not covered, the papers provide information on the reactivity of related functional groups. The presence of a cyano group in the first paper's compound indicates a potential for nucleophilic addition reactions due to the electrophilic carbon in the nitrile . Similarly, the second paper's compound, with its carbonitrile group, may undergo reactions typical of nitriles, such as hydrolysis to carboxylic acids or conversion to amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzoylacetonitrile can be hypothesized based on the properties of similar compounds. The first paper's compound exhibits hydrogen bonding in its crystal structure, which could suggest that 3,5-Dimethylbenzoylacetonitrile may also form hydrogen bonds if it contains hydrogen bond donors or acceptors . The second paper's analysis of molecular properties such as bond lengths, angles, charges, and polarizability using computational methods could be applied to 3,5-Dimethylbenzoylacetonitrile to predict its properties . Additionally, the presence of methyl groups would likely affect the compound's hydrophobicity and boiling point.

Scientific Research Applications

Metabolic Studies

Research has shown that compounds similar to 3,5-Dimethylbenzoylacetonitrile, such as 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole (DMPAP), are metabolized to form reduction and oxidation products in the presence of NADPH, as studied in rat hepatic microsomal preparations. This indicates potential applications in understanding metabolic pathways and drug metabolism (Kaymakçıoğlu et al., 1999).

Synthesis of Metallomacrocyclic Complexes

3,5-Dimethylbenzoylacetonitrile-related compounds like 3,5-dimethylpyrazole have been used in the synthesis of metallomacrocyclic palladium(II) complexes. These complexes have applications in the field of inorganic chemistry and materials science (Guerrero et al., 2008).

Thermodynamic Modeling

The solubility and thermodynamic properties of 3,5-dimethylpyrazole in various organic solvents have been examined. This research aids in understanding the solubility behavior of similar compounds and their applications in chemical processes (Yao et al., 2017).

Chromatographic Enantioseparation

3,5-Dimethylbenzoylacetonitrile derivatives have been used in the high-performance liquid chromatographic enantioseparation of beta-amino acids, highlighting their potential in analytical chemistry and enantiomer separation processes (Ilisz et al., 2009).

Charge Transfer Complex Studies

Studies involving charge transfer interactions with 3,5-dimethyl-pyrazole (DMP) have applications in developing spectrophotometric methods for determining amino heterocyclic donors. This has implications in analytical chemistry and sensor development (Al-Attas et al., 2009).

Synthesis of Heterocycles with Phosphorus

3,5-Dimethylbenzoylacetonitrile-related compounds have been used in synthesizing new heterocycles with dicoordinated phosphorus, showcasing their role in the development of novel organic phosphorus compounds (Bansal et al., 1992).

Development of Anti-HCV Drugs

Related compounds like 3,5-dimethylbenzoate have been synthesized and characterized for their potential as anti-HCV (hepatitis C virus) drugs, indicating the application in medicinal chemistry and drug development (Shah et al., 2015).

Anticancer Activity

Compounds based on 3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new chemotherapeutic agents (Metwally et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 3-Methylbenzoylacetonitrile, indicates that it is harmful if swallowed . It’s reasonable to assume that 3,5-Dimethylbenzoylacetonitrile may have similar hazards, but specific safety data for this compound was not found in the retrieved data.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJSYGBBRTZOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557580
Record name 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-3-oxopropanenitrile

CAS RN

85692-25-7
Record name 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.6 mL) in 35 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then slowly treated with 12 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 45 min. and then slowly treated with a solution of 5 gms. of 3,5-dimethyl-benzoic acid ethyl ester in 5 mL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is treated with 10% NaOH(aq) to dissolve solids, and then is extracted with ethyl acetate. The aqueous layer is acidified (pH 6) with HCl(aq) affording a white precipitate which subsequently is filtered. The organic layer is concentrated in vacuo and the residue is triturated with isopropanol resulting in the formation of additional white precipitate. The combined precipitates provide the desired 3-(3,5-dimethyl-phenyl)-3-oxo-propionitrile in the amount of 2.0175 gms.
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1.6 mL
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35 mL
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Soto, C Seoane, JA Valdés… - Organic Preparations …, 1983 - Taylor & Francis
Method B).-To a solution of 0.01 mole of the appropriate benzoylacetonitrile in the minimum amount of acetic acid cooled in an ice bath was added 0.01 mole of sodium nitrite dissolved …
Number of citations: 2 www.tandfonline.com

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